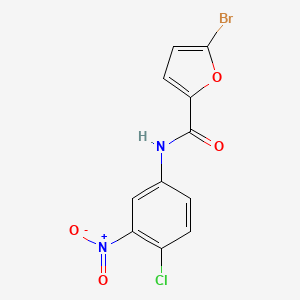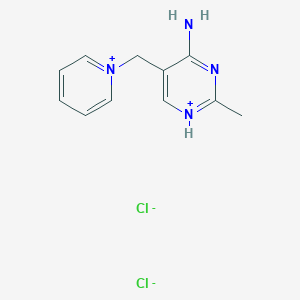
4-amino-2-methyl-5-(1-pyridiniumylmethyl)pyrimidin-1-ium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-2-methyl-5-(1-pyridiniumylmethyl)pyrimidin-1-ium dichloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as AMPD and has been extensively studied for its use in various fields, including biochemistry, pharmacology, and biotechnology. In
Aplicaciones Científicas De Investigación
AMPD has been extensively studied for its potential use in various fields of scientific research. One of the primary applications of AMPD is in the field of biochemistry, where it is used as a substrate for enzymes involved in the synthesis of nucleotides. Additionally, AMPD has been shown to have potential applications in the field of pharmacology, where it may be used as a drug target for the treatment of various diseases, including cancer and viral infections.
Mecanismo De Acción
The mechanism of action of AMPD is complex and involves multiple pathways. One of the primary mechanisms of action involves the inhibition of enzymes involved in the synthesis of nucleotides. Additionally, AMPD has been shown to have an effect on the immune system, specifically on the activation of T-cells.
Biochemical and Physiological Effects:
AMPD has been shown to have a variety of biochemical and physiological effects. One of the primary effects is the inhibition of nucleotide synthesis, which can lead to a decrease in cell proliferation. Additionally, AMPD has been shown to have an effect on the immune system, specifically on the activation of T-cells. Finally, AMPD has been shown to have an effect on the central nervous system, specifically on the release of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using AMPD in lab experiments is its unique properties, which make it an ideal substrate for enzymes involved in the synthesis of nucleotides. Additionally, AMPD is relatively easy to synthesize and purify, making it an accessible compound for researchers. However, one of the limitations of using AMPD in lab experiments is its potential toxicity, which can lead to cell death and other adverse effects.
Direcciones Futuras
There are several future directions for the study of AMPD. One of the primary directions is the development of novel drugs that target AMPD for the treatment of various diseases, including cancer and viral infections. Additionally, the study of AMPD may lead to a better understanding of the immune system and the role of T-cells in disease. Finally, the study of AMPD may lead to the development of new techniques for the synthesis of nucleotides, which could have significant implications for the field of biochemistry.
Métodos De Síntesis
The synthesis of AMPD involves the reaction of 2-methyl-5-(1-pyridiniumylmethyl)pyrimidin-1-ium chloride with ammonia gas. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified using various techniques, including recrystallization and chromatography.
Propiedades
IUPAC Name |
2-methyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium-4-amine;dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N4.2ClH/c1-9-13-7-10(11(12)14-9)8-15-5-3-2-4-6-15;;/h2-7H,8H2,1H3,(H2,12,13,14);2*1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZRFVMBENAZSP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[NH+]C=C(C(=N1)N)C[N+]2=CC=CC=C2.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium-4-amine;dichloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


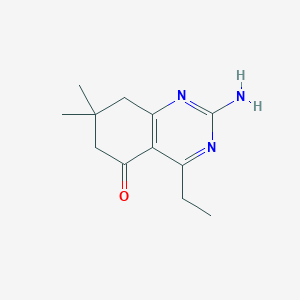
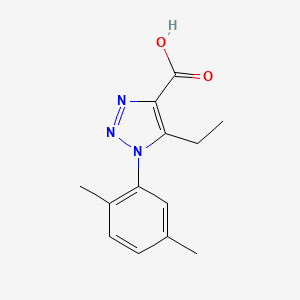
![2-[(4-methoxybenzoyl)amino]-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzamide](/img/structure/B4927101.png)
![2-methoxyethyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4927107.png)

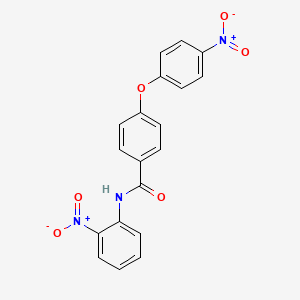
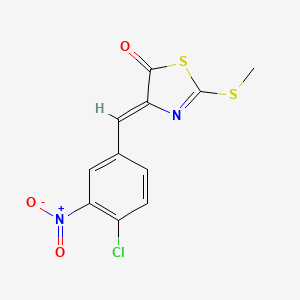
![4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B4927142.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4927146.png)
![N-benzyl-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4927148.png)
![methyl 2-methyl-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927155.png)
![N-({[3-hydroxy-4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4927156.png)
